molecular formula C16H22N2O2 B2668656 N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide CAS No. 1280894-36-1

N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide

Cat. No.: B2668656
CAS No.: 1280894-36-1
M. Wt: 274.364
InChI Key: SESZBACVBITIRD-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s purpose or role, such as whether it’s used in any specific industries or research .


Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .


Chemical Reactions Analysis

This involves studying the compound’s reactivity and stability. It can include the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. It can also include studying the compound’s spectral data (IR, NMR, UV-Vis, etc.) .

Scientific Research Applications

Synthetic Chemistry Applications

  • Development of Synthetic Methodologies: Research has explored efficient synthetic routes for compounds incorporating cyanamide functionalities. For example, a novel and convenient synthesis of benzonitriles through electrophilic cyanation of aryl and heteroaryl bromides showcases the utility of cyanamide derivatives in forming complex organic molecules, relevant to pharmaceutical and agrochemical industries (Anbarasan, Neumann, & Beller, 2011). Additionally, the development of aminocyanation techniques to simultaneously incorporate amino and cyano groups into aromatic substrates further highlights the synthetic utility of such compounds in accessing a wide range of biologically active molecules (Rao & Zeng, 2014).

Applications in Drug Discovery and Development

  • Prodrug Forms and Biological Activity: Derivatives of cyanamide, such as acyl, N-protected alpha-aminoacyl, and peptidyl derivatives, have been synthesized as prodrug forms to explore their potential in therapeutic applications. These studies reveal the potential utility of cyanamide derivatives as deterrent agents for the treatment of alcoholism by modifying ethanol metabolism in the body (Kwon, Nagasawa, Demaster, & Shirota, 1986).
  • Antiviral Activities: Certain furan-2-yl derivatives have been evaluated for their antiviral activities, particularly against avian influenza virus, showcasing the potential of such compounds in developing new antiviral therapeutics (Flefel, Tantawy, Abdel-Mageid, Amr, & Nadeem, 2014).

Miscellaneous Applications

  • Agricultural Chemistry: Some N-substituted derivatives of furan-2-yl compounds have shown root growth-inhibitory activity, indicating potential applications in agriculture for controlling unwanted plant growth (Kitagawa & Asada, 2005).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve how the compound interacts with biological systems or specific proteins, enzymes, or cell structures .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include precautions that need to be taken while handling, storing, and disposing of the compound .

Future Directions

This could involve potential applications of the compound in various fields like medicine, materials science, or environmental science. It could also involve potential modifications to the compound to improve its properties or reactivity .

Properties

IUPAC Name

N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-4-12(10-17)18-16(19)8-6-13-5-7-15(20-13)14-9-11(14)2/h5,7,11-12,14H,3-4,6,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESZBACVBITIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)CCC1=CC=C(O1)C2CC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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